N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
説明
BenchChem offers high-quality N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-butan-2-yl-1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-5-14(4)23-18(28)15-6-7-16-17(12-15)27-20(24-25-21(27)30-11-9-22)26(19(16)29)10-8-13(2)3/h6-7,12-14H,5,8,10-11H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLSWDGDMSXROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC#N)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with notable biological activity. Its structure includes a triazole ring and various substituents that may influence its pharmacological properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
- CAS Number : 2034302-31-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
- Modulation of Receptor Activity : It has been suggested that the compound can modulate receptor activity, particularly in the context of inflammatory responses and immune modulation.
- Cytokine Production : Studies indicate that compounds with similar structures can influence cytokine production, which is critical in immune responses and inflammation.
Biological Activity Overview
The biological activity of N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be summarized as follows:
| Activity Type | Effect/Outcome | References |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine release | |
| Anticancer | Induction of apoptosis in cancer cells |
1. Antimicrobial Activity
A study investigated the antimicrobial properties of various triazole derivatives, including compounds structurally similar to N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
Research published in Pharmaceutical Biology demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential role in treating inflammatory diseases.
3. Anticancer Potential
A recent study highlighted the ability of similar compounds to induce apoptosis in various cancer cell lines through activation of the caspase pathway. The findings suggest that N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may possess anticancer properties worth further exploration.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with its targets.
- In Vivo Studies : Animal studies to assess therapeutic efficacy and safety profiles.
- Clinical Trials : Exploration of its potential use in clinical settings for treating specific diseases.
科学的研究の応用
Biological Activities
Research indicates that N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent by modulating cytokine release and inhibiting inflammatory pathways. This suggests its potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism involves targeting specific pathways associated with cancer cell survival and proliferation, making it a candidate for further development in cancer therapies.
- Inhibition of Enzymatic Activity : Molecular docking studies have suggested that the compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response and is a target for anti-inflammatory drug development .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide to various biological targets. These studies indicate its potential effectiveness as a therapeutic agent against inflammation and cancer .
- Experimental Validation : Laboratory experiments have confirmed the anti-inflammatory and anticancer properties of the compound through various assays measuring cell viability and cytokine levels in treated cell lines .
化学反応の分析
Hydrogen Bonding and Dimerization
The compound’s sulfur-containing substituents may participate in non-covalent interactions. For example:
-
N-H⋯S hydrogen bonding : Observed in similar thioether-containing compounds, forming dimeric structures in the solid state .
-
C-H⋯O interactions : Potential secondary hydrogen bonds involving carbonyl groups, as seen in analogous systems .
Potential Reactivity
Structural Insights for Reaction Design
The compound’s molecular structure (C21H26N6O2S) suggests:
-
Electron-rich regions : The quinazoline ring and thioether group may engage in electrophilic substitution.
-
Amide functionality : Susceptible to hydrolysis or amidation under specific conditions.
-
Steric hindrance : The isopentyl and sec-butyl groups may influence reaction rates and regioselectivity.
Biologically Relevant Transformations
While not directly described in the search results, analogous compounds exhibit:
-
Enzyme inhibition : Potential interactions with metabolic enzymes due to structural complexity .
-
Cytokine modulation : As observed in related triazole derivatives, suggesting possible metabolic pathway interference.
Limitations and Gaps
The search results lack direct experimental data on this specific compound’s reactivity. Inferences are drawn from structurally similar systems, such as:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing the triazoloquinazoline core of this compound?
- The synthesis typically involves cyclization of acylhydrazinecarbothioamide precursors under alkaline conditions (e.g., 8% NaOH under reflux) to form the triazole ring, followed by functionalization of the quinazoline core. Carbonyldiimidazole (CDI) is often used to activate intermediates for cyclization . Subsequent alkylation or sulfanylation steps introduce substituents like the cyanomethylthio group .
Q. Which analytical techniques are critical for confirming the compound's structural integrity?
- 1H/13C-NMR and IR spectroscopy are essential for verifying functional groups (e.g., carbonyl, triazole) and substituent positions. Mass spectrometry (MS) confirms molecular weight, while UV-Vis helps monitor reaction progress. Purity is assessed via thin-layer chromatography (TLC) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Begin with minimum inhibitory concentration (MIC) assays for antimicrobial activity (e.g., against S. aureus or C. albicans) and cell viability assays (e.g., MTT) for anticancer potential. Enzyme inhibition studies (e.g., 15-lipoxygenase for anti-inflammatory activity) can also be prioritized .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during triazoloquinazoline core formation?
- Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Benzyltributylammonium bromide improves alkylation efficiency .
- Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for sulfanylation .
- Monitoring : Use TLC or in situ IR to track reaction progress and terminate at optimal conversion .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : If antibacterial activity is reported in one study but absent in another , perform structure-activity relationship (SAR) analysis:
- Compare substituent effects (e.g., sec-butyl vs. isopentyl groups) using docking simulations to predict target binding.
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
- Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate variables .
Q. What computational strategies support SAR studies for this compound?
- Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or microbial enzymes.
- DFT calculations optimize electronic properties (e.g., HOMO/LUMO) to correlate with redox-mediated bioactivity.
- QSAR models integrate physicochemical descriptors (logP, polar surface area) to prioritize derivatives for synthesis .
Methodological Notes
- Spectral Contradictions : If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to resolve assignments .
- Mechanistic Studies : Employ kinetic isotope effects or Hammett plots to elucidate reaction pathways during synthesis .
- In Vivo Translation : Prioritize ADMET profiling (e.g., microsomal stability, plasma protein binding) before animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
